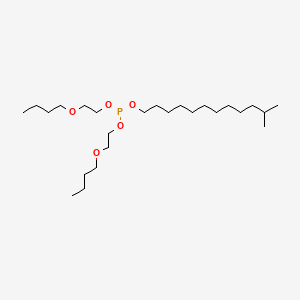
Bis(2-butoxyethyl) isotridecyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butoxyethyl) isotridecyl phosphite: is an organophosphorus compound with the chemical formula C25H53O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) isotridecyl phosphite typically involves the reaction of isotridecyl alcohol with phosphorous acid and 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isotridecyl alcohol+Phosphorous acid+2-butoxyethanol→Bis(2-butoxyethyl) isotridecyl phosphite
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-butoxyethyl) isotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced under specific conditions to form phosphites.
Substitution: It can undergo substitution reactions where the butoxyethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Various substituted phosphites depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-butoxyethyl) isotridecyl phosphite is used as a stabilizer in the production of polymers and plastics. It helps in preventing the degradation of polymers by acting as an antioxidant.
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential uses in biological and medical fields. Its antioxidant properties may have implications in preventing oxidative stress-related damage in biological systems.
Industry: In addition to its use in polymers, this compound is also used in the production of lubricants, adhesives, and coatings. It enhances the stability and performance of these products .
Mecanismo De Acción
The mechanism by which bis(2-butoxyethyl) isotridecyl phosphite exerts its effects is primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound .
Comparación Con Compuestos Similares
- Bis(2-butoxyethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Isotridecyl phosphate
Comparison: Bis(2-butoxyethyl) isotridecyl phosphite is unique due to its specific combination of butoxyethyl and isotridecyl groups. This combination provides it with distinct antioxidant properties and makes it particularly effective in stabilizing polymers and plastics. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various industrial applications .
Propiedades
Número CAS |
93980-87-1 |
|---|---|
Fórmula molecular |
C25H53O5P |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) 11-methyldodecyl phosphite |
InChI |
InChI=1S/C25H53O5P/c1-5-7-18-26-21-23-29-31(30-24-22-27-19-8-6-2)28-20-16-14-12-10-9-11-13-15-17-25(3)4/h25H,5-24H2,1-4H3 |
Clave InChI |
RYURDQWGAMNEPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



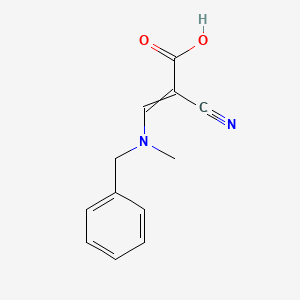


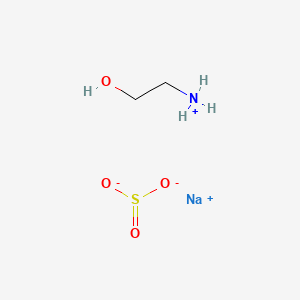
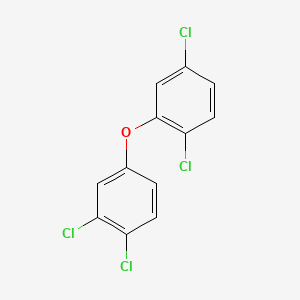

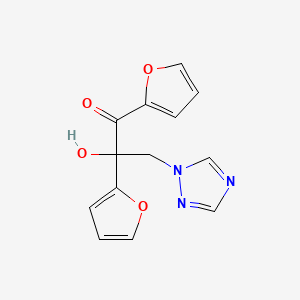
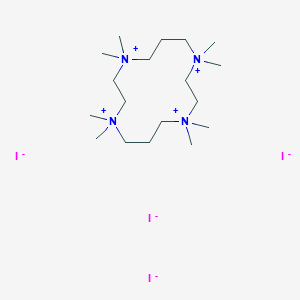
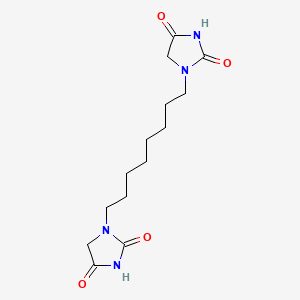
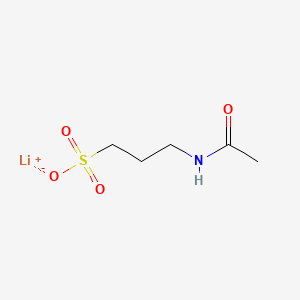
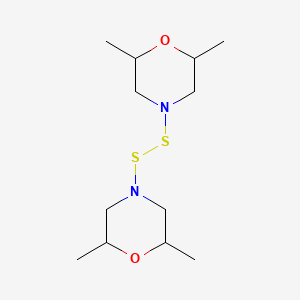

![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
